molecular formula C18H22ClFN4O2 B5536565 N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide

N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide

Cat. No. B5536565
M. Wt: 380.8 g/mol
InChI Key: MSEQGBIJTMBUDF-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their diverse biological activities and potential therapeutic applications. The core structure incorporates elements like oxadiazole and piperidine, which are common in molecules exhibiting significant pharmacological properties.

Synthesis Analysis

Synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For example, compounds with similar structural frameworks have been synthesized through nucleophilic displacement and condensation reactions between carbamimide and various acids in the presence of activating agents under basic conditions (Katoch-Rouse & Horti, 2003); (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this class has been characterized by various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, and IR, along with CHN elemental analysis and X-ray diffraction studies. These methodologies allow for the detailed elucidation of molecular frameworks, confirming the presence of specific functional groups and overall molecular geometry (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical properties of such compounds are influenced by the functional groups present. For instance, the oxadiazole and piperidine units play crucial roles in the chemical reactivity, participating in various organic reactions. These functionalities can impact the compound's ability to undergo nucleophilic substitution, electrophilic addition, and other reaction mechanisms pivotal for chemical modifications and interactions.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. The crystalline structure, determined through X-ray diffraction, reveals intermolecular interactions and packing patterns, which are essential for predicting solubility and stability (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Alzheimer’s Disease Treatment

Research into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds structurally related to N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide, has demonstrated potential drug candidate properties for the treatment of Alzheimer’s disease. These compounds were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease therapy, and for their haemolytic activity to assess their safety profile Rehman et al., 2018.

Anticancer Activity

Another area of application for compounds structurally related to N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide is in the development of anticancer agents. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and showed promising anticancer activity against various cancer cell lines. These findings suggest the potential therapeutic usefulness of these compounds in cancer treatment, pending further in vivo studies to confirm their efficacy and safety Rehman et al., 2018.

Metabotropic Glutamate Receptor Modulation

Compounds similar to N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide have been explored for their role in modulating metabotropic glutamate receptor subtype 5 (mGlu5). Such modulation is considered a novel approach for developing antipsychotic and procognitive agents. Specifically, ADX47273, a potent and selective mGlu5 positive allosteric modulator, has shown preclinical antipsychotic-like and procognitive activities, suggesting its potential for treating conditions like schizophrenia Liu et al., 2008.

Safety and Hazards

As with any potent opioid, this compound is likely to have significant safety hazards. It could potentially cause respiratory depression, addiction, and overdose, among other risks .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN4O2/c1-12-21-18(26-23-12)11-24-8-6-13(7-9-24)2-5-17(25)22-14-3-4-16(20)15(19)10-14/h3-4,10,13H,2,5-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEQGBIJTMBUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)CCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]piperidin-4-YL}propanamide

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